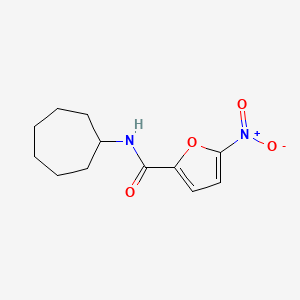
N-cycloheptyl-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HNFA is a synthetic compound that was first synthesized in the 1970s as a potential anti-inflammatory drug. However, further research has revealed that HNFA has a range of other potential applications, including as an antitumor agent, an antimicrobial agent, and a neuroprotective agent.
Applications De Recherche Scientifique
HNFA has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. For example, HNFA has been shown to have antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, HNFA has been shown to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Finally, HNFA has been shown to have neuroprotective effects, with researchers suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of HNFA is not fully understood. However, it is thought to work by inhibiting various enzymes and pathways involved in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
HNFA has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting bacterial growth. Additionally, HNFA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HNFA is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, HNFA has been shown to have a range of potential applications, which makes it a versatile compound for use in lab experiments. However, one limitation of HNFA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are a number of potential future directions for research on HNFA. For example, researchers could investigate its potential applications in the treatment of neurodegenerative diseases, or explore its effects on different types of cancer cells. Additionally, researchers could investigate the mechanism of action of HNFA in more detail, which would help to shed light on its potential applications in different fields.
In conclusion, HNFA is a synthetic compound that has a range of potential applications in the fields of medicine and biochemistry. While its exact mechanism of action is not fully understood, research has shown that it has antitumor, antimicrobial, and neuroprotective effects. Moving forward, further research is needed to fully understand the potential of HNFA and its applications in different fields.
Méthodes De Synthèse
HNFA can be synthesized through a multi-step process involving the reaction of furfurylamine with nitric acid and cycloheptanone. The resulting compound is then purified through recrystallization.
Propriétés
IUPAC Name |
N-cycloheptyl-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-12(10-7-8-11(18-10)14(16)17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRHPAFYYLCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
